molecular formula C11H15NO3 B15302702 3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid

3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid

Cat. No.: B15302702
M. Wt: 209.24 g/mol
InChI Key: KRYUHNBYURPZGB-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid is a substituted propanoic acid derivative characterized by a dimethylamino group (-N(CH₃)₂) at the para position of the phenyl ring and a hydroxyl (-OH) group at the C2 position of the propanoic acid backbone. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the dimethylamino group and acidity from the carboxylic acid moiety (pKa ~2–3 for the carboxylic acid and ~9–10 for the dimethylamino group) . Its synthesis likely involves condensation or conjugation reactions, as seen in structurally related compounds (e.g., Claisen-Schmidt condensation for similar arylpropanoic acids) .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-2-hydroxypropanoic acid

InChI

InChI=1S/C11H15NO3/c1-12(2)9-5-3-8(4-6-9)7-10(13)11(14)15/h3-6,10,13H,7H2,1-2H3,(H,14,15)

InChI Key

KRYUHNBYURPZGB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable precursor under controlled conditions. For example, a modified Strecker reaction can be employed, where 4-(dimethylamino)benzaldehyde reacts with a cyanating agent in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce 3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s structure allows it to interact with various biomolecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid with structurally related compounds, emphasizing substituent effects on properties and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Potential Applications References
3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid -N(CH₃)₂ (para), -OH (C2) ~209.24 Moderate lipophilicity, amphoteric Drug intermediate, bioactivity
3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid -OH (para), -OH (C2) ~182.17 High water solubility, acidic Antioxidant studies
(S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid -OCH₂C₆H₅ (para), -OH (C2) ~302.32 Low solubility, steric bulk Synthetic intermediate
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid HCl -OCH₂CH₂N(CH₃)₂ (para), HCl salt ~299.80 Enhanced solubility (ionized form) Pharmacological probes
4-Dimethylaminocinnamaldehyde -N(CH₃)₂ (para), -CH=CH-CHO 175.23 Aldehyde reactivity, chromogenic Diagnostic reagents

Key Comparisons

Solubility and Acidity: The dimethylamino group in the target compound increases lipophilicity compared to the hydroxylated analog () but remains less hydrophobic than the benzyloxy derivative (). The hydrochloride salt form () enhances water solubility via ionization, a strategy used in prodrug design . The hydroxyl group at C2 in all compounds contributes to hydrogen-bonding capacity, influencing binding to biological targets (e.g., enzymes or receptors) .

Biological Relevance: Anticancer Potential: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid () show anticancer activity, suggesting that the dimethylamino substitution in the target compound may modulate cytotoxicity or cellular uptake via altered charge and solubility .

Synthetic Utility: The benzyloxy group in ’s compound serves as a protecting group for hydroxyl moieties during synthesis, whereas the dimethylamino group in the target compound could act as a directing group in electrophilic substitution reactions .

Reactivity: 4-Dimethylaminocinnamaldehyde () undergoes aldehyde-specific reactions (e.g., Schiff base formation), contrasting with the carboxylic acid reactivity (e.g., esterification) of the target compound .

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